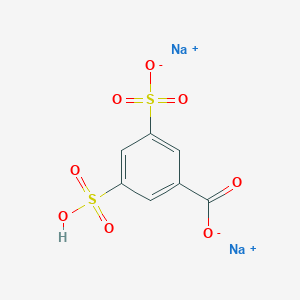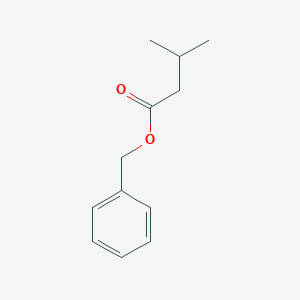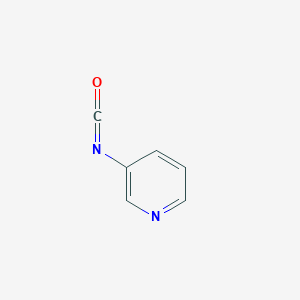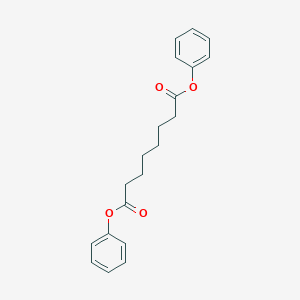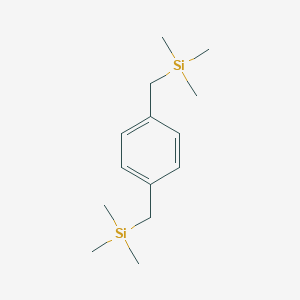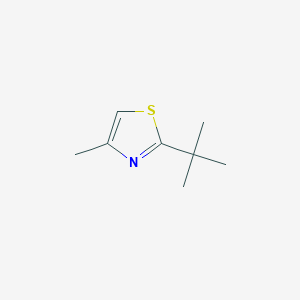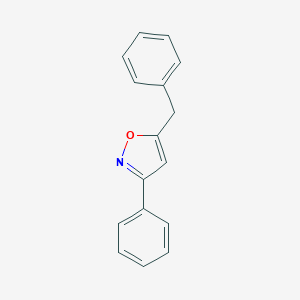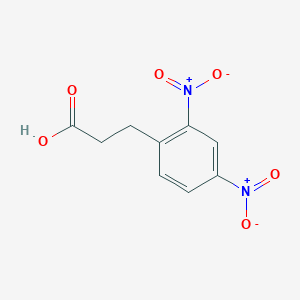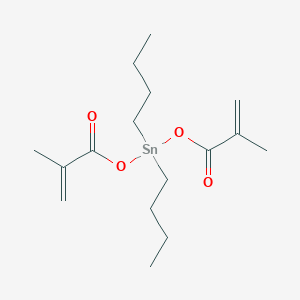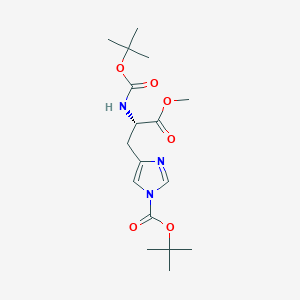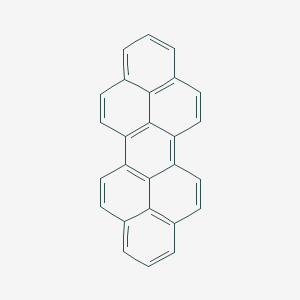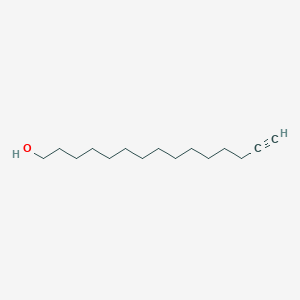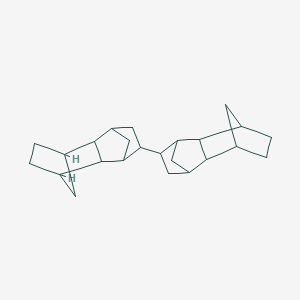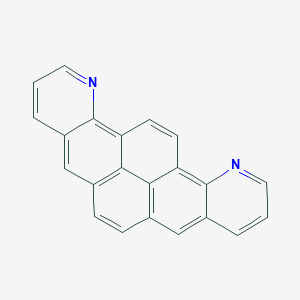
NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho(1,8-gh:4,5-g'h')diquinoline is a polycyclic aromatic compound with potential applications in various fields of science. It is a heterocyclic compound that contains two quinoline rings fused together. This compound has gained much attention in recent years due to its unique properties and potential applications in scientific research.
作用机制
The mechanism of action of naphtho(1,8-gh:4,5-g'h')diquinoline is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. This compound has been shown to have a high affinity for DNA, and it may interact with DNA through intercalation or minor groove binding. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
生化和生理效应
Naphtho(1,8-gh:4,5-g'h')diquinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using naphtho(1,8-gh:4,5-g'h')diquinoline in lab experiments include its unique properties, such as its high electron affinity and excellent charge transport properties. However, the limitations of using this compound include its challenging synthesis and potential toxicity.
未来方向
There are several future directions for the study of naphtho(1,8-gh:4,5-g'h')diquinoline. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the investigation of the compound's potential applications in the development of organic electronics and solar cells. Additionally, the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored. Finally, the toxicity of this compound should be studied in more detail to determine its safety for use in various applications.
In conclusion, naphtho(1,8-gh:4,5-g'h')diquinoline is a unique compound with potential applications in various fields of science. Its synthesis is challenging, but researchers are constantly exploring new methods to improve the yield and purity of the product. This compound has several potential applications in scientific research, including the development of organic electronics and solar cells, and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety for use in various applications.
合成方法
The synthesis of naphtho(1,8-gh:4,5-g'h')diquinoline can be achieved through several methods. One of the most commonly used methods is the Povarov reaction, which involves the condensation of an aryl aldehyde, an aniline, and an alkyne. Another method involves the reaction of a naphthalene derivative with a quinoline derivative in the presence of a Lewis acid catalyst. The synthesis of this compound is challenging, and researchers are constantly exploring new methods to improve the yield and purity of the product.
科学研究应用
Naphtho(1,8-gh:4,5-g'h')diquinoline has several potential applications in scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the construction of organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential use in the development of organic solar cells, due to its high electron affinity and excellent charge transport properties.
属性
CAS 编号 |
16566-64-6 |
|---|---|
产品名称 |
NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE |
分子式 |
C22H12N2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H |
InChI 键 |
FZCBKDCBHRBVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
规范 SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
其他 CAS 编号 |
16566-64-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



